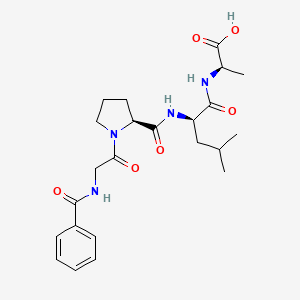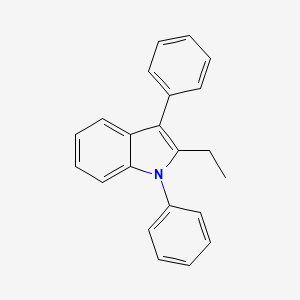![molecular formula C15H11N3O B14206880 4-[5-(2-Phenylethenyl)-1,3,4-oxadiazol-2-yl]pyridine CAS No. 832128-98-0](/img/structure/B14206880.png)
4-[5-(2-Phenylethenyl)-1,3,4-oxadiazol-2-yl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[5-(2-Phenylethenyl)-1,3,4-oxadiazol-2-yl]pyridine is a heterocyclic compound that features both pyridine and oxadiazole rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the cyclization of O-acylamidoximes with activated carboxylic acids, followed by intramolecular cyclodehydration . This method allows for the efficient production of 5-alkenyl-1,2,4-oxadiazoles in high yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
4-[5-(2-Phenylethenyl)-1,3,4-oxadiazol-2-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxides, while substitution reactions can introduce different functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
4-[5-(2-Phenylethenyl)-1,3,4-oxadiazol-2-yl]pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 4-[5-(2-Phenylethenyl)-1,3,4-oxadiazol-2-yl]pyridine involves its interaction with specific molecular targets. The oxadiazole ring can interact with various enzymes and receptors, potentially inhibiting or activating them. The exact pathways and targets are still under investigation, but the compound’s structure allows it to engage in multiple types of interactions at the molecular level .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Alkenyl-1,2,4-oxadiazoles: These compounds share the oxadiazole ring and have similar chemical properties.
Pyridine derivatives: Compounds with pyridine rings exhibit similar reactivity and can be used in analogous applications.
Uniqueness
4-[5-(2-Phenylethenyl)-1,3,4-oxadiazol-2-yl]pyridine is unique due to the combination of the oxadiazole and pyridine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for a broader range of interactions and applications compared to compounds with only one of these rings .
Eigenschaften
CAS-Nummer |
832128-98-0 |
|---|---|
Molekularformel |
C15H11N3O |
Molekulargewicht |
249.27 g/mol |
IUPAC-Name |
2-(2-phenylethenyl)-5-pyridin-4-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C15H11N3O/c1-2-4-12(5-3-1)6-7-14-17-18-15(19-14)13-8-10-16-11-9-13/h1-11H |
InChI-Schlüssel |
FEFMZDQLNLHPMD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC2=NN=C(O2)C3=CC=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


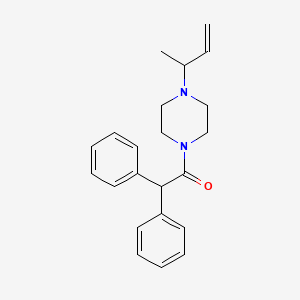
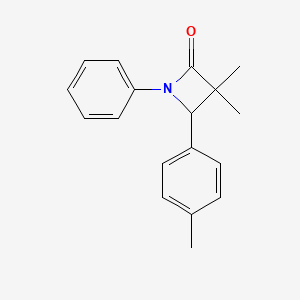
![2-Oxazolidinone, 3-[[(3R,4R)-2,3-diphenyl-4-isoxazolidinyl]carbonyl]-](/img/structure/B14206813.png)
![1,2-Acenaphthylenediamine, N,N'-bis[2,6-bis(1-methylethyl)phenyl]-](/img/structure/B14206826.png)

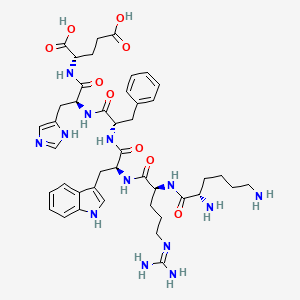
![N-[(4-Methylphenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B14206838.png)

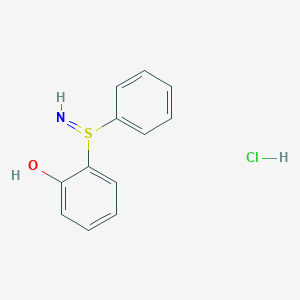
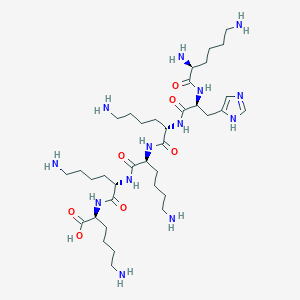

![Tert-butyl[(16-iodohexadecyl)oxy]dimethylsilane](/img/structure/B14206873.png)
